![molecular formula C21H23N3OS B2968885 N-(1-cyanocyclohexyl)-2-{[2-(phenylsulfanyl)phenyl]amino}acetamide CAS No. 1089608-71-8](/img/structure/B2968885.png)
N-(1-cyanocyclohexyl)-2-{[2-(phenylsulfanyl)phenyl]amino}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclohexyl)-2-{[2-(phenylsulfanyl)phenyl]amino}acetamide, commonly known as CCPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. CCPA is a member of the class of compounds known as cannabinoid receptor agonists, which are compounds that bind to and activate the cannabinoid receptors in the body. The cannabinoid receptors are part of the endocannabinoid system, which plays a crucial role in regulating a wide range of physiological processes, including pain sensation, mood, appetite, and immune function.
Mechanism of Action
The mechanism of action of CCPA is complex and involves the activation of the cannabinoid receptors in the body. The cannabinoid receptors are G protein-coupled receptors that are expressed throughout the body, including in the central nervous system, immune system, and peripheral tissues. When activated by compounds such as CCPA, the cannabinoid receptors modulate a wide range of physiological processes, including pain sensation, mood, appetite, and immune function.
Biochemical and Physiological Effects:
CCPA has been shown to have a number of biochemical and physiological effects in animal models. The compound has been shown to reduce pain and inflammation in models of neuropathic pain and arthritis, and to protect against neurodegeneration in models of Parkinson's disease and Alzheimer's disease. CCPA has also been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
CCPA has several advantages for use in laboratory experiments. The compound is commercially available and relatively easy to synthesize, making it readily accessible to researchers. CCPA has also been extensively studied for its potential therapeutic applications, providing a wealth of data on its biochemical and physiological effects. However, there are also limitations to the use of CCPA in laboratory experiments. The compound has not been extensively studied in humans, and its safety and efficacy in clinical settings are not yet fully understood.
Future Directions
There are several potential future directions for research on CCPA. One area of interest is the development of novel therapeutic applications for the compound. CCPA has been shown to have potential as an analgesic, anti-inflammatory, and neuroprotective agent, and further research could help to identify new therapeutic applications for the compound. Another area of interest is the development of new synthetic analogs of CCPA with improved potency and selectivity for the cannabinoid receptors. These analogs could provide valuable tools for studying the endocannabinoid system and developing new therapeutic agents. Finally, further research is needed to fully understand the safety and efficacy of CCPA in clinical settings, and to identify any potential side effects or limitations of the compound.
Synthesis Methods
The synthesis of CCPA involves the reaction of 1-cyanocyclohexane with 2-(phenylsulfanyl)aniline in the presence of acetic anhydride and a catalyst such as triethylamine. The resulting intermediate is then reacted with chloroacetyl chloride to yield CCPA. The synthesis of CCPA has been described in detail in several scientific publications, and the compound is commercially available for research purposes.
Scientific Research Applications
CCPA has been studied extensively for its potential therapeutic applications. The compound has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models of various diseases, including neuropathic pain, multiple sclerosis, and Parkinson's disease. CCPA has also been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells in vitro.
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(2-phenylsulfanylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c22-16-21(13-7-2-8-14-21)24-20(25)15-23-18-11-5-6-12-19(18)26-17-9-3-1-4-10-17/h1,3-6,9-12,23H,2,7-8,13-15H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLZURWERZXOMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CNC2=CC=CC=C2SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-{[2-(phenylsulfanyl)phenyl]amino}acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.